molecular formula C15H21BrN2O4S B12193113 Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate

Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate

Cat. No.: B12193113
M. Wt: 405.3 g/mol
InChI Key: GEVQBEAVVRLCFM-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a sulfonyl group, and a brominated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps:

    Bromination: The starting material, 2,5-dimethylphenyl, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromo-2,5-dimethylphenyl.

    Sulfonylation: The brominated product is then reacted with sulfonyl chloride in the presence of a base like pyridine to introduce the sulfonyl group, forming 4-bromo-2,5-dimethylphenylsulfonyl chloride.

    Piperazine Derivatization: The sulfonyl chloride is reacted with piperazine in the presence of a base such as triethylamine to form the piperazine derivative.

    Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce the compound at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a polar aprotic solvent such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products vary depending on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The piperazine ring can interact with receptor sites, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate can be compared with other sulfonyl piperazine derivatives:

    Ethyl 4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.

    Ethyl 4-[(4-fluoro-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate: Contains a fluorine atom, potentially altering its pharmacokinetic properties.

    Ethyl 4-[(4-methyl-2,5-dimethylphenyl)sulfonyl]piperazinecarboxylate: Lacks the halogen atom, which may reduce its potency in certain applications.

The uniqueness of this compound lies in its specific bromine substitution, which can influence its chemical reactivity and biological interactions, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C15H21BrN2O4S

Molecular Weight

405.3 g/mol

IUPAC Name

ethyl 4-(4-bromo-2,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O4S/c1-4-22-15(19)17-5-7-18(8-6-17)23(20,21)14-10-11(2)13(16)9-12(14)3/h9-10H,4-8H2,1-3H3

InChI Key

GEVQBEAVVRLCFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)Br)C

Origin of Product

United States

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